molecular formula C9H6BrNO B1600653 4-Acetyl-2-bromobenzonitrile CAS No. 93273-63-3

4-Acetyl-2-bromobenzonitrile

Cat. No. B1600653
CAS RN: 93273-63-3
M. Wt: 224.05 g/mol
InChI Key: RDSQFNDEGYBDJD-UHFFFAOYSA-N
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Description

4-Acetyl-2-bromobenzonitrile is a chemical compound with the molecular formula C₇H₄BrN . It is also known by other names, including p-Bromobenzonitrile and 1-Bromo-4-cyanobenzene . The compound consists of a benzene ring substituted with a cyano group (CN) and a bromine atom (Br) at different positions. Its IUPAC Standard InChI is InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H .

Scientific Research Applications

Herbicide Resistance in Plants

4-Acetyl-2-bromobenzonitrile, closely related to bromoxynil, has applications in developing herbicide resistance in plants. A study by Stalker, McBride, and Malyj (1988) demonstrated the use of a gene from the soil bacterium Klebsiella ozaenae to confer resistance to bromoxynil in transgenic tobacco plants. This approach utilizes a specific nitrilase that converts bromoxynil to its primary metabolite, thereby detoxifying it and providing herbicide resistance (Stalker, McBride, & Malyj, 1988).

Spectroscopic Investigations

Spectroscopic properties of compounds similar to 4-Acetyl-2-bromobenzonitrile, like 4-Bromo-3-methylbenzonitrile, have been studied for understanding their electronic structure. Shajikumar and Raman (2018) investigated 4-Bromo-3-methylbenzonitrile using Density Functional Theory (DFT), highlighting its vibrational frequencies and molecular geometry (Shajikumar & Raman, 2018).

Synthesis of Biologically Active Compounds

The compound is also important in the synthesis of various biologically active compounds. Wang et al. (2016) demonstrated the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile, which is a key intermediate in the production of febuxostat, a gout medication (Wang et al., 2016).

Plastic Deformability in Crystal Structure

4-Bromobenzonitrile, a closely related compound, has been studied for its unique crystal properties. Alimi et al. (2018) found that 4-Bromobenzonitrile crystals display highly flexible plastic bending, a rare occurrence in small organic molecules, which could have implications in materials science (Alimi, Lama, Smith, & Barbour, 2018).

Bromodomain Ligand Development

Another potential application is in the development of bromodomain ligands. Hewings et al. (2011) identified the 3,5-dimethylisoxazole moiety as a novel acetyl-lysine bioisostere, which could be used for displacing acetylated histone-mimicking peptides from bromodomains. This discovery is significant in the context of epigenetic regulation and the development of new pharmaceuticals (Hewings et al., 2011).

properties

IUPAC Name

4-acetyl-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSQFNDEGYBDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537752
Record name 4-Acetyl-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-2-bromobenzonitrile

CAS RN

93273-63-3
Record name 4-Acetyl-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product obtained in step 1 (9.50 g, 44.38 mmol) in acetic acid (160 mL) was added sulfuric acid (95%, 7.4 mL) at 0° C. After stirring for 10 min a solution of NaNO2 (3.06 g, 44.38 mmol) in water (30 mL) was added slowly. Stirring was continued for 30 min. The reaction mixture was added drop wise to a solution of CuCN (3.975 g, 44.38 mmol) and KCN (8.667 g, 133.1 mmol) in water (60 mL). Stirring was continued for 30 min at 0° C. and 2 h at RT. Then the reaction mixture was poured into water (400 mL). Filtration of the resulting suspension gave the desired product as red solid (5.7 g, 57%), which was used in the following step without further purification.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.975 g
Type
reactant
Reaction Step Three
Name
Quantity
8.667 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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